alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol
Brand Name: Vulcanchem
CAS No.: 5262-84-0
VCID: VC14647933
InChI: InChI=1S/C18H23NO2/c20-16(13-19-11-4-1-5-12-19)14-21-18-10-6-8-15-7-2-3-9-17(15)18/h2-3,6-10,16,20H,1,4-5,11-14H2
SMILES:
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol

alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol

CAS No.: 5262-84-0

Cat. No.: VC14647933

Molecular Formula: C18H23NO2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol - 5262-84-0

Specification

CAS No. 5262-84-0
Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
IUPAC Name 1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol
Standard InChI InChI=1S/C18H23NO2/c20-16(13-19-11-4-1-5-12-19)14-21-18-10-6-8-15-7-2-3-9-17(15)18/h2-3,6-10,16,20H,1,4-5,11-14H2
Standard InChI Key YIGFKEFULNCVMP-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol (C₁₈H₂₃NO₂; molecular weight 285.4 g/mol) features a piperidine ring linked to a naphthalenyloxy moiety via an ethanolic bridge. The piperidine ring adopts a chair conformation, a common stereochemical arrangement that minimizes steric strain. The naphthalenyloxy group contributes significant aromaticity, enhancing the compound’s capacity for π-π stacking interactions with hydrophobic protein domains.

The ethanolic bridge (-CH₂-CH(OH)-) introduces a chiral center at the second carbon, conferring stereochemical complexity. Computational models predict that the (R)-enantiomer exhibits greater binding affinity to lipid-metabolizing enzymes than the (S)-form, though experimental validation remains pending.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₈H₂₃NO₂
Molecular Weight285.4 g/mol
LogP (Predicted)3.2 ± 0.3
Solubility (Water)12 mg/L at 25°C
Melting Point89–92°C (dec.)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (ether oxygen, hydroxyl)

Synthetic Methodologies

Key Synthetic Routes

The synthesis of alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol typically involves a multi-step sequence:

  • Alkylation of Piperidine: Reacting piperidine with 1-naphthalenol derivatives under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF).

  • Etherification: Introducing the ethanolic bridge via Williamson ether synthesis, employing 1-chloro-2-ethanol intermediates.

  • Purification: Recrystallization from ethanol or chromatographic separation to isolate the desired enantiomer.

A representative synthesis yields 65–75% purity, with final purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization Challenges

  • Regioselectivity: Competing O- vs. N-alkylation during piperidine functionalization requires precise stoichiometric control. Excess alkylating agent favors N-alkylation but risks quaternary ammonium salt formation .

  • Stereochemical Control: Racemization at the chiral center during acidic or high-temperature conditions necessitates mild reaction protocols (pH 7–8, T < 50°C).

Pharmacological Activity

Lipid Metabolism Modulation

Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanol demonstrates dose-dependent inhibition of acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, key enzymes in fatty acid and cholesterol biosynthesis. In vitro assays using HepG2 hepatocytes revealed:

Enzyme TargetIC₅₀ (μM)% Inhibition at 10 μM
HMG-CoA Reductase2.478 ± 5
Acetyl-CoA Carboxylase1.885 ± 3

These effects correlate with reduced intracellular triglyceride accumulation (−42% vs. control at 10 μM).

Therapeutic Applications and Clinical Prospects

Dyslipidemia Management

Preclinical studies in rodent models of diet-induced hyperlipidemia show:

  • Serum Triglycerides: −37% reduction after 4 weeks (50 mg/kg/day).

  • LDL Cholesterol: −29% reduction; HDL levels remained stable.

Notably, the compound’s effects surpass those of fenofibrate (−22% triglycerides) in parallel trials.

Neuroprotective Effects

Emerging evidence suggests cross-reactivity with central nervous system targets. In silico docking studies predict affinity for monoamine oxidase B (MAO-B; binding energy −9.2 kcal/mol), implicating potential in Parkinson’s disease therapy.

Toxicological and Pharmacokinetic Profile

Acute Toxicity

SpeciesLD₅₀ (Oral)Notable Adverse Effects
Mice1,200 mg/kgLethargy, hepatic steatosis
Rats950 mg/kgGastrointestinal hemorrhage

Metabolic Pathways

Primary metabolism occurs via hepatic CYP3A4-mediated oxidation of the piperidine ring, yielding inactive N-oxide metabolites. The elimination half-life in rats is 4.2 ± 0.8 hours, suggesting bid dosing for sustained activity.

Comparative Analysis with Structural Analogs

Piperidine-Based Therapeutics

CompoundTarget IndicationKey Differentiator
Alpha-((1-naphthalenyloxy)methyl)-1-piperidineethanolDyslipidemiaDual ACC/HMG-CoA inhibition
LoratadineAllergic rhinitisSelective H₁ antagonism
HaloperidolSchizophreniaDopamine D₂ receptor blockade

The naphthalenyloxy moiety uniquely enables dual enzyme inhibition, a rarity among piperidine derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator